4-(Azetidin-3-yl)-1-methylpiperidine
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Overview
Description
4-(Azetidin-3-yl)-1-methylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-1-methylpiperidine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. Another method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
4-(Azetidin-3-yl)-1-methylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-1-methylpiperidine is not well-documented. compounds containing azetidine and piperidine rings are known to interact with various molecular targets, including neurotransmitter receptors and enzymes. The specific pathways and targets would depend on the functional groups attached to the core structure and the overall molecular architecture .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
4-(Azetidin-3-yl)-1-methylpiperidine is unique due to the combination of azetidine and piperidine rings in a single molecule. This structural feature imparts unique chemical and biological properties, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H18N2 |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-1-methylpiperidine |
InChI |
InChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3 |
InChI Key |
UKSWQFCIJVSPCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2CNC2 |
Origin of Product |
United States |
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